3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile
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Overview
Description
3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthyl group, a chloro-dinitrophenyl group, and an azo linkage, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Azo Compound: The azo linkage is formed by the diazotization of 2-chloro-4,6-dinitroaniline followed by coupling with 1-naphthylamine.
Etherification: The resulting azo compound undergoes etherification with ethylene glycol derivatives to introduce the ethoxy groups.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The chloro group can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile involves its interaction with specific molecular targets. The azo linkage and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, potentially disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dinitrophenol
- 2-Chloro-4,6-dinitroaniline
- 1-Naphthylamine
Uniqueness
3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the azo linkage and the nitrile group makes it versatile for various applications, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
78527-62-5 |
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Molecular Formula |
C23H21ClN6O6 |
Molecular Weight |
512.9 g/mol |
IUPAC Name |
3-[2-[2-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethoxy]ethoxy]propanenitrile |
InChI |
InChI=1S/C23H21ClN6O6/c24-19-14-16(29(31)32)15-22(30(33)34)23(19)28-27-21-7-6-20(17-4-1-2-5-18(17)21)26-9-11-36-13-12-35-10-3-8-25/h1-2,4-7,14-15,26H,3,9-13H2 |
InChI Key |
GQAXXEGVBFWQPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCC#N |
Origin of Product |
United States |
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